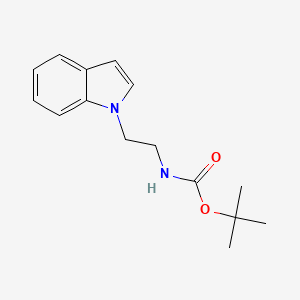

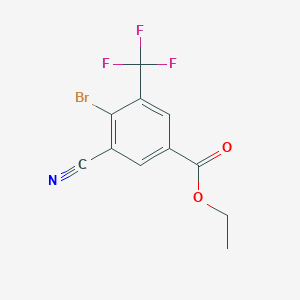

![molecular formula C13H9ClF6N2O3 B1415808 Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate CAS No. 1823194-75-7](/img/structure/B1415808.png)

Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate

Vue d'ensemble

Description

“Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate” is a chemical compound that belongs to the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been extensively studied . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular structure of this compound involves a trifluoromethyl group attached to a pyridine ring, which is then linked to a carboxylic amide part . The trifluoromethyl group and the pyridine moiety contribute to the unique properties of this compound .

Chemical Reactions Analysis

The compound is part of a larger group of fluorinated organic chemicals, which have seen significant development and use in the agrochemical, pharmaceutical, and functional materials fields . The trifluoromethyl group is a common feature in many of these compounds .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 78 - 80°C . It has a molecular weight of 282.65 . The compound’s InChI code is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .

Applications De Recherche Scientifique

Versatile Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, this compound enables the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, either directly in a single step or with one additional step. This highlights its significance in diversifying trifluoromethylated compound synthesis (Honey et al., 2012).

Novel Pyrazine Synthesis

The treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with specific reagents leads to the formation of an intermediate that can be aromatized to pyrazine. This process, achievable either from the isolated oxime or directly from ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot fashion, exemplifies the chemical's utility in synthesizing novel pyrazine derivatives without solvent changes or the need to isolate intermediates (Zaragoza & Gantenbein, 2017).

Reactivity with Arylidenemalononitriles

Ethyl 4,4,4-trifluoro-3-oxobutanoate demonstrates notable reactivity with arylidenemalononitriles, resulting in the production of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives. The product ratio varies based on the substrates and solvents used, showcasing the compound's versatility in organic synthesis (Li et al., 2006).

Unusual Transformations with Lithium Enolate

The lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes unusual reactions, producing complex molecules such as 4-amino-2,6-bis(trifluoromethyl)pyridine. These findings reveal the compound's potential in generating intricate chemical structures through novel reaction pathways (Boltacheva et al., 2012).

Synthesis of Functionalized Diazaspiro[5.5]undecanes

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot multi-component reaction. This process not only highlights the efficiency of using ethyl 4,4,4-trifluoro-3-oxobutanoate in multi-component reactions but also its role in creating structurally diverse and functionalized molecules (Li et al., 2014).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the sources, the biological activities of similar TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Orientations Futures

The future directions for this compound and similar TFMP derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propriétés

IUPAC Name |

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF6N2O3/c1-2-25-11(24)7(9(23)13(18,19)20)5-22-10-8(14)3-6(4-21-10)12(15,16)17/h3-5,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVKRQSNVTPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

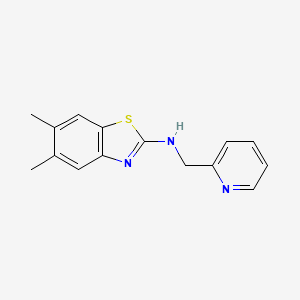

![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)

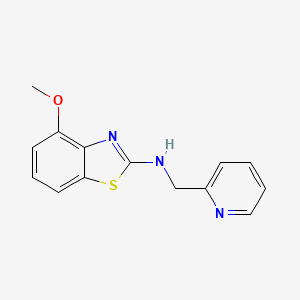

![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

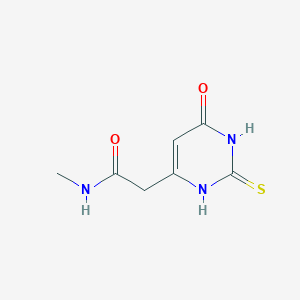

![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)

![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)

![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)